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Compound of Interest

Compound Name: DPTIP hydrochloride

Cat. No.: B13735809

A comparative analysis of DPTIP hydrochloride and its prodrugs reveals significant
improvements in pharmacokinetic profiles, paving the way for enhanced therapeutic efficacy.
Prodrugs have been engineered to overcome the inherent limitations of the parent compound,
DPTIP, a potent inhibitor of neutral sphingomyelinase 2 (hSMase2), which is hampered by poor
oral bioavailability and rapid clearance.

DPTIP hydrochloride is a highly potent and selective inhibitor of nSMase2, an enzyme
implicated in the biogenesis of extracellular vesicles (EVs) which play a role in the progression
of various diseases, including neurodegenerative disorders and cancer.[1][2][3] Despite its
promising in vitro activity with an IC50 of 30 nM, the clinical translation of DPTIP has been
challenging due to its unfavorable pharmacokinetic properties, including a short half-life of less
than 30 minutes and oral bioavailability of less than 5%.[4][5] To address these limitations,
researchers have developed several prodrugs by modifying the phenolic hydroxyl group of
DPTIP. These prodrugs are designed to improve absorption and metabolic stability, and then
convert to the active parent compound, DPTIP, in the body.

Enhanced Pharmacokinetic Profiles of DPTIP
Prodrugs

Extensive in vivo studies in mice and dogs have demonstrated the superior pharmacokinetic
properties of several DPTIP prodrugs compared to the parent compound. These improvements
include significantly increased plasma and brain exposure, extended half-life, and enhanced
oral bioavailability.
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Mouse Pharmacokinetic Data

In studies conducted in mice, a number of prodrugs exhibited marked improvements in their
pharmacokinetic profiles following oral administration. Notably, the prodrug P18, which features
a 2',6'-diethyl-1,4'-bipiperidinyl promoiety, showed a greater than four-fold increase in both
plasma and brain exposure compared to DPTIP.[2][6] Furthermore, the half-life of DPTIP
released from P18 was significantly prolonged to 2 hours, a substantial increase from the
approximately 0.5-hour half-life of DPTIP itself.[2][6] Another prodrug, P1, also demonstrated
improved pharmacokinetic properties.[7] The following table summarizes the key
pharmacokinetic parameters of DPTIP and its prodrugs in mice.

Dose Cmax AUCO-t .
Compoun Brain/Pla
(mgl/kg, (pmollg Tmax (h) (pmol-hig  t1/2 (h) .
d sma Ratio
p.o.) or mL) or mL)
118 + 32 270 £55
DPTIP 10 0.25 0.46 0.26
(plasma) (plasma)
Prodrug 10 (DPTIP 498 + 110 1047 + 180
_ 2.0 0.24
P18 equivalent)  (plasma) (plasma)
125+ 28 247 + 45
2 2.3
(brain) (brain)
10 (DPTIP 1033 £ 254 1608 = 395
Prodrug 4 ) 2 2.8 N/A
equivalent)  (plasma) (plasma)
10 (DPTIP 10521 316 + 63
Prodrug 9 ) 0.5 1.1 N/A
equivalent)  (plasma) (plasma)

Data compiled from multiple sources.[2][4][6][7][8]

Dog Pharmacokinetic Data

Further evaluation in dogs highlighted species-specific differences in prodrug metabolism and
underscored the potential of a double valine ester prodrug, designated as prodrug 9.[4][5] In
dogs, prodrug 9 led to a nearly two-fold increase in the plasma exposure of DPTIP and
improved its oral bioavailability from 8.9% to 17.3%.[4][5]
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Oral
Dose AUCO-t . o
Compound Route Bioavailabil t1/2 (h)
(mglkg) (pmol-h/imL)
ity (%)
DPTIP 1 (V) \Y; 3900 - 3.7
DPTIP 2 (p.o.) p.o. 701 8.97 3.7
2 (DPTIP
Prodrug 9 ) p.o. 1352 17.3 4.1
equivalent)

Data sourced from pharmacokinetic studies in dogs.[4][5]

Mechanism of Action and In Vivo Efficacy

DPTIP exerts its therapeutic effect by inhibiting nSMase2, a key enzyme in the sphingomyelin
metabolic pathway. This inhibition leads to a reduction in the production of ceramide and
subsequently decreases the biogenesis and release of extracellular vesicles (EVs).[3] This
mechanism is crucial in pathological conditions where EVs contribute to disease progression,
such as in neuroinflammation.

Cell Membrane

Sphingomyelin
hydrolysis
\
inhibits nSMase2 produces EV Biogenesis EV Release

Cytosol

Click to download full resolution via product page

DPTIP inhibits nSMase2, blocking ceramide production and subsequent EV release.
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In a mouse model of acute brain injury, the orally administered prodrug P18 demonstrated
significant in vivo efficacy. The DPTIP released from P18 effectively inhibited IL-13-induced EV
release and attenuated nSMase2 activity in the brain.[2][6][7] This provides strong evidence
that the improved pharmacokinetic profile of the prodrug translates to enhanced biological
activity of the parent compound.

Experimental Protocols

The evaluation of DPTIP and its prodrugs involved several key experimental procedures to
determine their pharmacokinetic properties and biological activity.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters were assessed in both mice and dogs. For mouse studies,
C57BL/6 CES1-/- mice were often used to mitigate rapid hydrolysis of certain ester-based
prodrugs by carboxylesterases.[4] Animals were administered DPTIP or its prodrugs orally at a
specified dose (e.g., 10 mg/kg DPTIP equivalent).[4][5] For dog studies, intravenous (1 mg/kg)
and oral (2 mg/kg) doses of DPTIP were used, while prodrugs were given orally at a 2 mg/kg
DPTIP equivalent dose.[4][5] Blood samples were collected at predetermined time points, and
plasma concentrations of DPTIP and intact prodrug were quantified using a validated LC/MS-
MS method.[4][8] Brain tissue was also collected in some mouse studies to determine brain
penetration.
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Workflow for in vivo pharmacokinetic evaluation of DPTIP and its prodrugs.

nSMase2 Inhibition Assay

The inhibitory activity of DPTIP against nSMase2 was determined using a cell-free enzymatic
assay. The assay measures the hydrolysis of the substrate, sphingomyelin, to
phosphorylcholine and ceramide. The production of phosphorylcholine is coupled to a series of
enzymatic reactions that ultimately generate a fluorescent product, resorufin, which can be
guantified.[3] The fluorescence signal is directly proportional to nSMase2 activity, allowing for

the determination of the IC50 value of the inhibitor.[3]
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In Vitro Metabolic Stability

The stability of the prodrugs was assessed in plasma from different species (mouse, dog, and
human). Prodrugs were incubated in plasma at 37°C, and samples were taken at various time
points to measure the disappearance of the prodrug and the appearance of DPTIP.[4] This

experiment helps to predict the in vivo conversion rate of the prodrug to the active compound.

In conclusion, the development of prodrugs has successfully addressed the pharmacokinetic
deficiencies of DPTIP hydrochloride. Prodrugs such as P18 and the double valine ester
prodrug 9 have demonstrated significantly improved oral bioavailability, plasma and brain
exposure, and extended half-life. These enhancements in drug delivery have been shown to
translate into improved in vivo efficacy, making these prodrugs promising candidates for further
clinical development for the treatment of diseases associated with aberrant extracellular vesicle
signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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